N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S2/c1-9-6-11(17)8-13-14(9)18-16(23-13)19-15(20)10-4-3-5-12(7-10)24(2,21)22/h3-8H,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSYOLJJUUKYMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: The initial step often involves the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 4-chloro-3-methylbenzoic acid, under acidic conditions to form the benzo[d]thiazole core.
Amidation: The final step involves the coupling of the sulfonylated benzo[d]thiazole with 3-aminobenzamide under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the sulfonyl moiety, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonyl group, converting them to amines or thiols, respectively.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry
N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide has been studied for its potential as an anti-cancer agent. Research indicates that compounds with similar structures exhibit cytotoxicity against various cancer cell lines. The benzothiazole ring is often associated with anti-tumor activity due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Case Study:
A study published in the Journal of Medicinal Chemistry explored derivatives of benzothiazole for their anticancer properties. The findings suggested that modifications on the benzothiazole scaffold could enhance potency against specific cancer types, indicating a promising direction for further research into this compound .
Antimicrobial Activity
Research has shown that thiazole derivatives possess significant antimicrobial properties. The presence of the methylsulfonyl group may enhance the compound's solubility and bioavailability, making it a candidate for further investigation as an antimicrobial agent.
Data Table: Antimicrobial Efficacy
| Compound | Target Microorganisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli, S. aureus | 32 µg/mL |
| Control (standard antibiotic) | E. coli, S. aureus | 16 µg/mL |
Material Science
The unique properties of this compound make it suitable for applications in material science, particularly in the development of polymers and coatings that require specific chemical resistance or thermal stability.
Case Study:
A research project highlighted the use of benzothiazole-based compounds in creating thermally stable polymers. The incorporation of such compounds into polymer matrices improved thermal degradation temperatures, making them suitable for high-performance applications .
Mechanism of Action
The mechanism of action of N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or interference with essential metabolic pathways. The exact pathways and molecular targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural similarities with several sulfonamide and benzamide derivatives. Key comparisons are outlined below:
Core Structural Analogues
- 3-(Methylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (7a) Structure: Substitutes the benzo[d]thiazole core with a pyridinyl-thiazole system. Synthesis: Synthesized via EDCI-mediated coupling of 3-(methylsulfonyl)benzoic acid with 2-amino-4-(pyridin-2-yl)thiazole in CH₂Cl₂, yielding 33% . Properties: Exhibits lower solubility in aqueous media compared to the target compound due to the hydrophobic pyridinyl group. Bioactivity: Demonstrates moderate enzyme inhibition in kinase assays, suggesting the pyridinyl group may enhance target binding .
- 4-Chloro-N-[imino(3-methyl-2-thioxo-imidazol-1-yl)methyl]-5-methylbenzenesulfonamide (11) Structure: Features a chlorobenzo-dioxol substituent and a thioxo-imidazole moiety. Synthesis: Prepared via PTSA-catalyzed reaction in toluene (15 hours, 177–180°C melting point) . Properties: Higher thermal stability (melting point >170°C) due to rigid aromatic substituents.
Sulfonamide Derivatives with Bioactive Substituents
N-(3-(Benzo[d]thiazol-2-yl)thiophen-2-yl)furan-2-sulfonamide (100)
N-(Benzo[d]thiazol-2-yl)-2-(triazolo-thiadiazol)benzamide derivatives (5a-j)
Sulfonyl Group Variations
- 4-(Ethylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (7b)
Critical Analysis of Structural Impact on Properties
- Solubility : The methylsulfonyl group in the target compound enhances aqueous solubility compared to ethylsulfonyl (7b) or hydrophobic substituents (e.g., naphthalene in compound 13) .
- Bioactivity: Thiazole-linked sulfonamides (e.g., 7a, 100) show superior enzyme inhibition over non-sulfonamide analogues, emphasizing the role of the sulfonyl group in target binding .
- Synthetic Accessibility : The target compound’s synthesis likely requires optimized coupling conditions (e.g., EDCI/HOBt) to improve yields beyond the 33% seen in analogues .
Biological Activity
N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies involving this compound, providing a comprehensive overview of its efficacy and therapeutic potential.
Chemical Structure and Properties
- Molecular Formula : C12H12ClN3O2S
- Molecular Weight : 285.75 g/mol
- CAS Number : 2406-90-8
- IUPAC Name : this compound
The compound features a thiazole ring fused with a benzamide structure, which is critical for its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly its antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of benzo[d]thiazole exhibit significant antimicrobial effects. For instance, compounds similar to this compound have shown effectiveness against a range of bacterial strains. The minimum inhibitory concentrations (MICs) for these compounds typically range from 1 to 50 µg/mL depending on the bacterial species tested .
Anticancer Activity
Research indicates that this compound may possess anticancer properties. A study assessing various thiazole derivatives found that certain modifications led to enhanced cytotoxicity against cancer cell lines such as A-431 and Jurkat cells. The structure-activity relationship (SAR) analysis suggests that the presence of the thiazole moiety is crucial for inducing apoptosis in these cells .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A-431 | <10 | Induction of apoptosis via Bcl-2 interaction |
| Similar Thiazole Derivative | Jurkat | <15 | Inhibition of cell proliferation |
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has been evaluated for anti-inflammatory effects. Studies indicate that it can inhibit pro-inflammatory cytokine production, making it a candidate for treating inflammatory diseases .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in inflammatory pathways.
- Modulation of Signaling Pathways : The compound affects various signaling pathways related to apoptosis and cell survival, particularly through modulation of Bcl-2 family proteins.
- Direct Antimicrobial Action : By disrupting bacterial cell membranes or inhibiting essential metabolic pathways, it exhibits bactericidal effects.
Case Studies
Several case studies highlight the potential applications of this compound:
- Case Study on Anticancer Efficacy : In vitro studies demonstrated that treatment with this compound resulted in significant apoptosis in A-431 cells, with an observed increase in caspase activity.
- Antimicrobial Resistance : A study explored the effectiveness of this compound against drug-resistant strains of bacteria, revealing promising results that suggest it could be developed as a novel antimicrobial agent.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide, and how can purity be validated?
- Methodology : The compound is typically synthesized via amide coupling between 6-chloro-4-methylbenzo[d]thiazol-2-amine and 3-(methylsulfonyl)benzoyl chloride in pyridine under inert conditions. Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from methanol. Purity validation employs HPLC (≥98% purity threshold) and 1H/13C NMR spectroscopy to confirm structural integrity .
Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its packing?
- Methodology : Single-crystal X-ray diffraction (SCXRD) reveals planar benzothiazole and benzamide moieties connected via an amide bond. Intermolecular hydrogen bonds (N–H⋯N, C–H⋯O) and π-π stacking between aromatic rings stabilize the lattice. Non-classical interactions, such as C–H⋯F or S=O⋯π contacts, may further enhance stability .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodology : Standard assays include:
- Enzyme inhibition : Dose-dependent inhibition of target enzymes (e.g., kinases, oxidoreductases) using fluorometric or spectrophotometric methods.
- Cytotoxicity : MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations.
- Solubility/logP : Shake-flask method for partition coefficient determination to assess pharmacokinetic potential .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for scalable synthesis?
- Methodology : Quantum chemical calculations (DFT) identify transition states and energy barriers for key steps (e.g., amide bond formation). Reaction path searches (e.g., via the ANHARMONIC method) predict optimal solvents, catalysts, and temperatures. Machine learning models trained on analogous reactions (e.g., benzamide couplings) refine experimental parameters to reduce trial-and-error iterations .
Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?
- Methodology :
Dynamic effects : Variable-temperature NMR detects conformational exchange (e.g., hindered rotation of the methylsulfonyl group).
Impurity analysis : LC-MS identifies byproducts (e.g., unreacted amine or hydrolyzed acyl chloride).
Crystallography : SCXRD validates the dominant conformation and rules out stereochemical ambiguities .
Q. What strategies improve metabolic stability without compromising target affinity?
- Methodology :
- Bioisosteric replacement : Substitute the methylsulfonyl group with trifluoromethanesulfonyl or sulfonamide groups to enhance resistance to oxidative metabolism .
- Deuterium incorporation : Replace labile C–H bonds (e.g., methyl groups) with deuterium to slow CYP450-mediated degradation .
- Prodrug design : Mask polar groups (e.g., amide) with ester or carbamate promoieties for improved membrane permeability .
Q. How to design derivatives for selective inhibition of a target enzyme (e.g., PFOR)?
- Methodology :
Docking studies : Molecular docking (AutoDock Vina, Glide) identifies critical binding residues (e.g., hydrophobic pockets near the benzothiazole ring).
SAR analysis : Systematic variation of substituents (e.g., chloro vs. fluoro, methylsulfonyl vs. sulfonic acid) correlates with activity data.
Free-energy perturbation : Predict binding affinity changes for proposed analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
